(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
176199-49-8
VCID:
VC20914934
InChI:
InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m1/s1
SMILES:
C1CC(C2C1C2C(=O)O)(C(=O)O)N
Molecular Formula:
C8H11NO4
Molecular Weight:
185.18 g/mol
(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
CAS No.: 176199-49-8
Cat. No.: VC20914934
Molecular Formula: C8H11NO4
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176199-49-8 |
|---|---|
| Molecular Formula | C8H11NO4 |
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | (1R,2R,5S,6R)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
| Standard InChI | InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m1/s1 |
| Standard InChI Key | VTAARTQTOOYTES-AFCXAGJDSA-N |
| Isomeric SMILES | C1C[C@@]([C@@H]2[C@H]1[C@H]2C(=O)O)(C(=O)O)N |
| SMILES | C1CC(C2C1C2C(=O)O)(C(=O)O)N |
| Canonical SMILES | C1CC(C2C1C2C(=O)O)(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator